1-Benzyl-1H-indazol-5-ylamine

Vue d'ensemble

Description

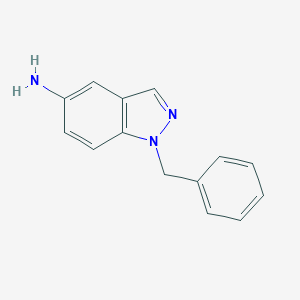

1-Benzyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyl-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications médicinales

Les composés hétérocycliques contenant de l'indazole, tels que la 1-Benzyl-1H-indazol-5-ylamine, ont une grande variété d'applications médicinales. Ils sont utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens .

Inhibiteurs de la phosphoinositide 3-kinase δ (PI3Kδ)

Ces composés peuvent également être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ (PI3Kδ) pour le traitement des maladies respiratoires .

Approches synthétiques

Les stratégies récentes pour la synthèse des 1H- et 2H-indazoles, comme la this compound, comprennent les réactions catalysées par des métaux de transition, les réactions de cyclisation réductrices et la synthèse des 2H-indazoles via la formation consécutive de liaisons C–N et N–N sans catalyseur ni solvant .

Activités biologiques

Les dérivés de l'indazole, y compris la this compound, présentent des activités biologiques polyvalentes. Ils ont suscité un intérêt considérable dans le domaine de la chimie médicinale .

Propriétés anti-inflammatoires

Les dérivés de l'indazole sont connus pour leurs propriétés anti-inflammatoires. Ils peuvent être utilisés dans le traitement de diverses maladies inflammatoires .

Propriétés antiarythmiques

Les dérivés de l'indazole présentent également des propriétés antiarythmiques, ce qui les rend utiles dans le traitement de diverses affections cardiaques .

Mécanisme D'action

Target of Action

Indazole derivatives, the family to which this compound belongs, have been found to interact with a wide variety of biological targets . These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle . Another derivative was found to have potent inhibitory activities on protein kinase B/Akt .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .

Pharmacokinetics

The compound’s molecular weight is 22328 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Benzyl-1H-indazol-5-ylamine, it is recommended to avoid dust formation and to ensure adequate ventilation . The compound should be stored in a refrigerated environment .

Analyse Biochimique

Biochemical Properties

For instance, some indazole derivatives have shown potential as sGC activators .

Cellular Effects

Indazole derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a refrigerated environment .

Metabolic Pathways

Indazole derivatives have been found to interact with various enzymes and cofactors .

Activité Biologique

1-Benzyl-1H-indazol-5-amine is a compound belonging to the indazole family, characterized by its unique heterocyclic structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of 1-benzyl-1H-indazol-5-amine, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-benzyl-1H-indazol-5-amine is C₁₄H₁₃N₃, featuring a benzyl group attached to the nitrogen atom at the 1-position and an amino group at the 5-position of the indazole ring. This specific substitution pattern significantly influences its biological activity compared to other indazole derivatives.

1-Benzyl-1H-indazol-5-amine exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), both of which are critical in neurological disorders and cancer treatment .

- Cell Cycle Arrest : Studies indicate that indazole derivatives can block cell growth in neoplastic cell lines, particularly by inducing G0–G1 phase arrest .

- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Biological Activities

Research highlights several notable biological activities associated with 1-benzyl-1H-indazol-5-amine:

- Anticancer Properties : The compound has shown significant cytotoxic effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, it exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent anti-proliferative activity .

- Anti-inflammatory Effects : Indazole derivatives, including this compound, have been reported to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Comparative Analysis with Similar Compounds

The following table compares 1-benzyl-1H-indazol-5-amine with other structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| 1-Benzyl-1H-indazol-5-amine | Indazole derivative | Antitumor | Benzyl substitution enhances activity |

| 3-Arylindazole | Aryl-substituted indazole | Anticancer | Substituted at the 3-position |

| 2-Aminobenzimidazole | Benzimidazole | Antiparasitic | Contains a benzimidazole framework |

| N-(4-pyridinyl)indazole derivatives | Indazole derivative | Kinase inhibition | Pyridine ring substitution |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indazole derivatives, including 1-benzyl-1H-indazol-5-amine. A prominent study demonstrated that this compound not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner in K562 cells . The findings suggest that modifications to the indazole structure could lead to enhanced anticancer efficacy.

Another study highlighted the potential for these compounds to serve as scaffolds for developing low-toxicity anticancer agents. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the indazole ring could significantly affect biological activity, emphasizing the importance of molecular design in drug development .

Propriétés

IUPAC Name |

1-benzylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUSMTPKYUILPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178558 | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23856-21-5 | |

| Record name | 1-(Phenylmethyl)-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23856-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023856215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.